

Ethyl 4-piperidinecarboxylate molecular structure and weight

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Compound of Interest

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An In-Depth Technical Guide to **Ethyl 4-Piperidinecarboxylate**: A Cornerstone Intermediate in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, heterocyclic scaffolds hold a place of distinction, with the piperidine ring being a particularly privileged structure. **Ethyl 4-piperidinecarboxylate**, a simple yet profoundly important derivative, represents a cornerstone intermediate. Its unique combination of a secondary amine, a conformationally flexible saturated ring, and a reactive ester functional group makes it an indispensable tool for researchers, scientists, and drug development professionals.

This guide provides an in-depth technical overview of **Ethyl 4-piperidinecarboxylate**, moving beyond basic data to explore the causality behind its synthesis, the strategic rationale for its application in drug design, and the practical methodologies for its use. As a self-validating resource, it is grounded in authoritative references and presents field-proven insights to empower chemists in their pursuit of innovation.

Section 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's fundamental characteristics is the bedrock of its effective application. This section details the structural identity and key physical properties of **Ethyl 4-piperidinocarboxylate**.

Molecular Structure and Identity

Ethyl 4-piperidinocarboxylate features a piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom. An ethyl carboxylate group is attached at the C4 position of this ring. The secondary amine (N-H) and the ester group are the primary sites of reactivity, making the molecule a versatile bifunctional building block.

Caption: 2D Chemical Structure of **Ethyl 4-piperidinocarboxylate**.

- IUPAC Name: ethyl piperidine-4-carboxylate[1]
- CAS Number: 1126-09-6[1][2][3][4]
- Molecular Formula: C₈H₁₅NO₂[1][3][4][5][6][7]
- Synonyms: Ethyl isonipecotate, Isonipecotic acid ethyl ester, 4-Carbethoxypiperidine[3][4][8][9]

Physicochemical Data Summary

The physical properties of **Ethyl 4-piperidinocarboxylate** dictate its handling, reaction conditions, and purification methods. The data below is consolidated from various authoritative sources.

Property	Value	Source(s)
Molecular Weight	157.21 g/mol	[1][3][4][5][6]
Appearance	Clear, colorless to slightly yellow/brown liquid	[2][4][5][9]
Boiling Point	204 °C (at 760 Torr)	[5][7]
Density	1.02 g/mL at 25 °C	[4][5][8]
Refractive Index	n _{20/D} 1.459	[5][8]
Flash Point	80 °C (176 °F)	[8][10]
Solubility	Sparingly soluble in water; miscible with ethanol and acetone	[2][9]

Spectroscopic Characterization

Structural confirmation and purity assessment rely on standard spectroscopic techniques.

- ¹H NMR: The proton NMR spectrum is a definitive tool for structural verification. Key expected signals include a quartet for the methylene protons (-O-CH₂-) of the ethyl group, a triplet for the terminal methyl protons (-CH₃), and a series of multiplets in the aliphatic region corresponding to the protons on the piperidine ring.[11][12]
- Infrared (IR) Spectroscopy: The IR spectrum prominently features a strong absorption band around 1730 cm⁻¹, characteristic of the C=O stretch of the ester group. A broad absorption in the 3300-3500 cm⁻¹ region indicates the N-H stretch of the secondary amine.[1]
- Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak [M]⁺ at m/z 157. Electrospray ionization (ESI) will readily show the protonated molecule [M+H]⁺ at m/z 158.2.[1][11]

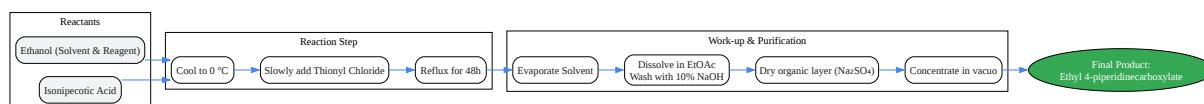
Section 2: Synthesis and Purification

The reliable synthesis of high-purity **Ethyl 4-piperidinecarboxylate** is crucial for its use in cGMP environments and sensitive research applications. The most common laboratory and

industrial method is the direct esterification of isonipecotic acid.

Principle of Synthesis: Fischer Esterification

The synthesis is a classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid (isonipecotic acid) and an alcohol (ethanol).^[2] The equilibrium of this reversible reaction is driven towards the product side by using an excess of ethanol and/or by removing the water formed during the reaction. Thionyl chloride (SOCl_2) is often chosen as the "catalyst" or activating agent. It reacts with ethanol to form ethyl chlorosulfite and HCl in situ. The HCl acts as the acid catalyst, while thionyl chloride also reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, significantly accelerating the reaction rate.



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Caption: General workflow for the synthesis of **Ethyl 4-piperidinocarboxylate**.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is a self-validating system adapted from established literature procedures.^{[5][11]} Every step is designed to maximize yield and purity.

Reagents and Equipment:

- 4-Piperidinocarboxylic acid (Isonipecotic acid)
- Anhydrous Ethanol (200 proof)

- Thionyl chloride (SOCl_2)
- Ethyl acetate (EtOAc)
- 10% Sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask with reflux condenser and drying tube
- Magnetic stirrer and heating mantle
- Ice bath
- Rotary evaporator
- Separatory funnel

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-piperidinecarboxylic acid (e.g., 10.0 mmol, 1.29 g) in anhydrous ethanol (50 mL). The use of anhydrous ethanol is critical to prevent the premature hydrolysis of thionyl chloride and to favor the esterification equilibrium.
- Reagent Addition: Cool the solution to 0 °C using an ice bath. This is a crucial safety and control step, as the reaction of thionyl chloride with ethanol is highly exothermic. Slowly add thionyl chloride (e.g., 40.0 mmol, 2.91 mL) dropwise to the stirred solution.
- Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 48 hours. The prolonged heating ensures the reaction proceeds to completion.
- Solvent Removal: After 48 hours, cool the mixture to room temperature. Remove the solvent (excess ethanol) under reduced pressure using a rotary evaporator to yield a crude oily product.

- Aqueous Work-up: Dissolve the crude oil in ethyl acetate (EtOAc). Transfer the solution to a separatory funnel and wash it with a 10% sodium hydroxide (NaOH) solution. This step neutralizes the excess HCl and any remaining acidic byproducts.
- Purification: Separate the organic layer. Dry it over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filter, and concentrate the filtrate under reduced pressure. This yields the final product, typically as a clear oil.^{[5][11]} A typical yield for this process is high, often around 94%.^{[5][11]}

Section 3: Applications in Drug Development and Organic Synthesis

The value of **Ethyl 4-piperidinocarboxylate** is most evident in its widespread application as a versatile synthetic intermediate.

The Privileged Piperidine Scaffold

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry. Its inclusion in a drug candidate often imparts favorable pharmacokinetic properties, such as improved aqueous solubility (due to the basic nitrogen), metabolic stability, and the ability to form key interactions with biological targets. **Ethyl 4-piperidinocarboxylate** provides an accessible entry point to this valuable scaffold.

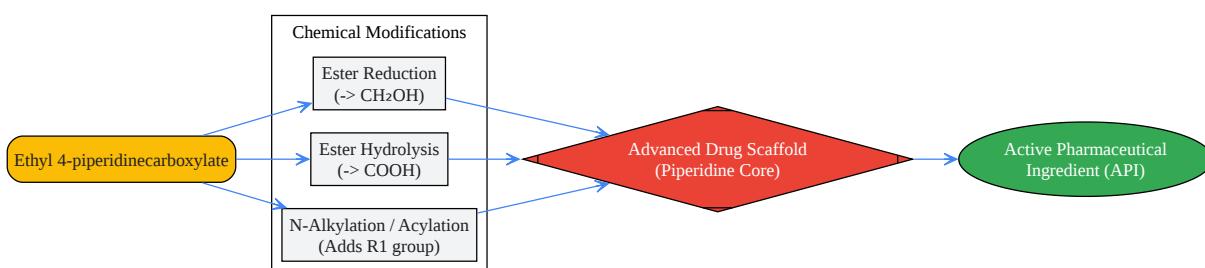
Role as a Key Pharmaceutical Intermediate

This compound is a foundational building block for a vast array of pharmaceuticals targeting diverse therapeutic areas.^{[2][13]} Its bifunctionality allows for sequential or orthogonal modification of the amine and ester groups.

- N-Substitution: The secondary amine is readily alkylated, acylated, or used in reductive amination reactions to introduce various side chains that can modulate a drug's activity, selectivity, and physical properties.
- Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide, providing further points for molecular elaboration.

This versatility has led to its use in the synthesis of drugs including:

- Analgesics and Antipsychotics: The piperidine core is central to many opioid analgesics and neuroleptic drugs.[4][9][14]
- Cardiovascular Agents: It serves as a precursor for RhoA inhibitors, which are explored for cardiovascular disease therapy.[5]
- Gastrointestinal Stimulants: It is a key intermediate in the synthesis of cisapride.[15][16]



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Caption: Role as a versatile starting material for complex drug scaffolds.

Case Study: Synthesis of SMN Protein Modulators

A compelling modern application of **Ethyl 4-piperidinocarboxylate** is in the synthesis of Survival of Motor Neuron (SMN) protein modulators.[5][13][17] These small molecules are being developed for the treatment of Spinal Muscular Atrophy (SMA), a debilitating genetic disease. The piperidine moiety often serves as a central scaffold to correctly orient the pharmacophoric elements that interact with the protein target, demonstrating the compound's direct relevance to cutting-edge therapeutic development.

Versatility in Organic Reactions

Beyond direct N- and C4-position modifications, **Ethyl 4-piperidinecarboxylate** is a reactant in several sophisticated chemical transformations:

- Rhodium-catalyzed reactions to form β -aryl and β -amino-substituted aliphatic esters.[5][13][17]
- Nucleophilic ring-opening of nitroimidazolidinone to create nitroethylenediamines.[5][17]
- One-pot reductive amination and Suzuki-Miyaura cross-coupling reactions.[5][17]

Section 4: Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is non-negotiable.

Hazard Identification

Ethyl 4-piperidinecarboxylate is classified with the following hazards:

Hazard Class	GHS Category	Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation
Specific target organ toxicity	Category 3	H335: May cause respiratory irritation
Flammable Liquids	Category 4	H227: Combustible liquid

(Source: Consolidated from multiple Safety Data Sheets)[18][19][20][21]

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[18][19]

- Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[18][20]

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18][19] [20] Storage at 0-8 °C is sometimes recommended.[4]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[18]

Conclusion

Ethyl 4-piperidinecarboxylate is far more than a simple chemical on a supplier's list; it is an enabling tool for chemical innovation. Its straightforward synthesis, well-characterized properties, and exceptional synthetic versatility make it an invaluable asset in the pharmaceutical, agrochemical, and specialty chemical industries.[2][4] For the drug development professional, it provides a reliable and cost-effective entry point to the privileged piperidine scaffold, accelerating the journey from initial concept to complex, life-saving molecules. A comprehensive understanding of its chemistry, handling, and application is essential for any researcher aiming to leverage its full potential.

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